(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is an organic compound characterized by its unique molecular structure and diverse chemical properties. With the molecular formula C8H8BrClF3N, this compound features a bromine atom, a trifluoromethyl group, and a methanamine group attached to a benzene ring. It is primarily utilized in research and development within the fields of chemistry and pharmaceuticals due to its potential applications in various synthetic pathways and biological interactions.
The synthesis of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves two major steps: bromination and amination.
These reactions are typically conducted under controlled conditions to ensure high yield and purity, often utilizing specific catalysts and solvents to facilitate the processes.
In an industrial setting, large-scale reactors are employed, allowing for precise control over reaction parameters such as temperature, pressure, and concentration. Additional purification steps like recrystallization or chromatography may be necessary to achieve the desired product quality.
The molecular structure of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride can be represented as follows:
The compound consists of a benzene ring substituted with:
The presence of both bromine and trifluoromethyl groups imparts distinct chemical properties that enhance its reactivity and stability compared to similar compounds.
(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride can participate in various chemical reactions:
Reagents commonly used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents tailored to specific transformations.
The mechanism of action of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins or cell membranes. Additionally, the bromine atom can participate in halogen bonding, which may influence binding affinity and specificity towards biological receptors or enzymes.
The compound's unique properties make it valuable in synthetic organic chemistry and pharmaceutical applications.
(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride finds applications primarily in scientific research:
Aryl-trifluoromethyl-benzylamines represent a structurally distinctive class of compounds where a benzylamine scaffold is functionalized with a trifluoromethyl (–CF₃) group and other halogen substituents. The trifluoromethyl group confers unique properties, including enhanced metabolic stability, increased lipophilicity (improving membrane permeability), and modulation of binding interactions with biological targets through steric and electronic effects [5]. These attributes make such compounds invaluable in drug discovery, particularly for central nervous system (CNS) targets and enzyme inhibitors where precise control of molecular recognition is critical. Bromine substituents further enhance utility by enabling transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), facilitating rapid structural diversification during lead optimization [1] [10]. The strategic incorporation of both –CF₃ and bromine within the benzylamine framework creates a versatile pharmacophore with tunable properties for addressing complex disease targets.
(3-Bromo-4-(trifluoromethyl)phenyl)methanamine (CAS 581813-19-6, C₈H₇BrF₃N, MW 254.05) exemplifies a high-value intermediate bridging synthetic accessibility and pharmacological potential [2] [6]. Its primary amine (–CH₂NH₂) group serves as a direct handle for amide bond formation, reductive amination, or heterocycle synthesis, enabling efficient derivatization. The electron-withdrawing –CF₃ group ortho to the bromine activates the aryl ring toward nucleophilic substitution and metal insertion, while the bromine serves as a synthetic linchpin for carbon–carbon bond formation [1] [10]. Pharmacologically, derivatives of this scaffold show promise in targeting:
Table 1: Key Identifiers of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine
Property | Value |
---|---|
CAS Registry Number | 581813-19-6 |
Systematic Name | (3-Bromo-4-(trifluoromethyl)phenyl)methanamine |
Molecular Formula | C₈H₇BrF₃N |
Molecular Weight | 254.05 g/mol |
Purity (Commercial) | ≥96% |
Despite its synthetic utility, fundamental gaps exist regarding (3-Bromo-4-(trifluoromethyl)phenyl)methanamine. Structure-activity relationship (SAR) studies focused on the impact of regioisomerism (bromo/trifluoromethyl positioning) on target engagement (e.g., NMDA receptors, DDR kinases) are limited [5] [9]. Furthermore, systematic comparisons of its reactivity versus non-brominated analogs (e.g., 4-(trifluoromethyl)benzylamine) in common derivatization reactions (amide coupling, reductive amination) are lacking. Key research objectives include:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1